

A Comparative Guide: VU0071063 vs. Diazoxide in Hyperinsulinism Models

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Compound of Interest

Compound Name: VU0071063

Cat. No.: B1684050

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This guide provides a detailed, objective comparison of **VU0071063** and diazoxide, two potassium channel openers investigated for their potential in treating hyperinsulinism. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms of action, potency, selectivity, and potential therapeutic utility.

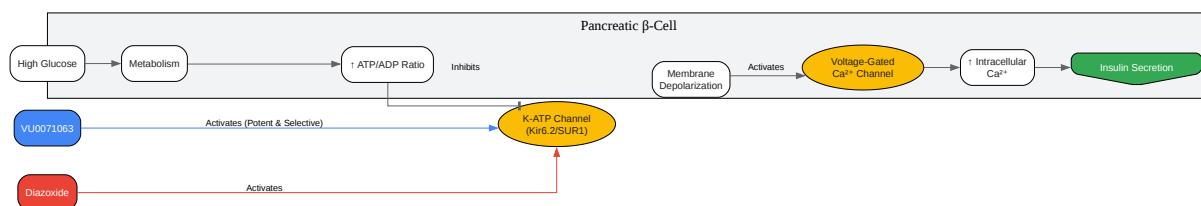
At a Glance: Key Differences

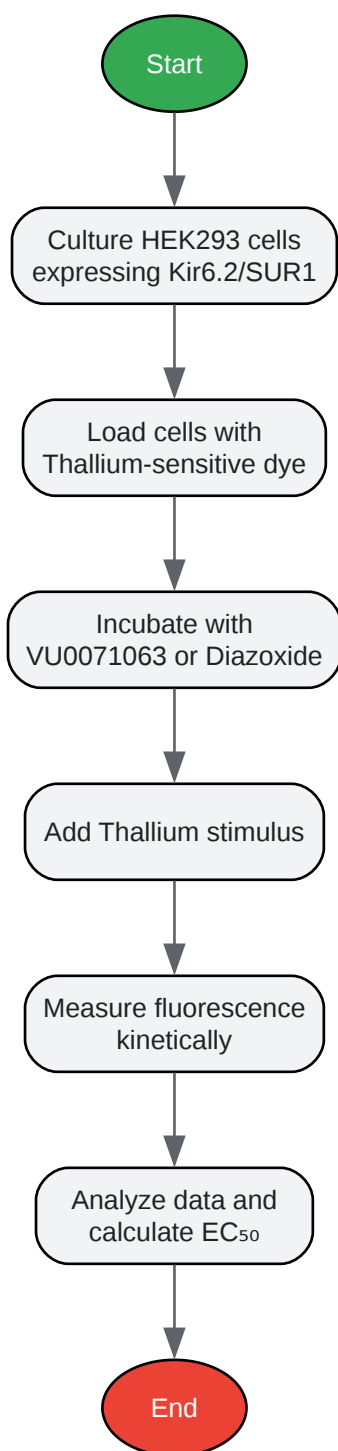
Feature	VU0071063	Diazoxide
Primary Target	ATP-sensitive potassium (K-ATP) channels containing the SUR1 subunit	ATP-sensitive potassium (K-ATP) channels
Potency (in vitro)	Higher potency than diazoxide	Lower potency than VU0071063
Selectivity	Selective for SUR1-containing K-ATP channels	Less selective, with off-target effects on vascular K-ATP channels
Clinical Status	Preclinical research tool	FDA-approved for hyperinsulinism
Known Side Effects	Potential for K-ATP channel-independent effects at high concentrations	Fluid retention, hypertrichosis, pulmonary hypertension

Mechanism of Action: Targeting Insulin Secretion

Both **VU0071063** and diazoxide exert their primary effect by activating ATP-sensitive potassium (K-ATP) channels in pancreatic β -cells.[1] This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is essential for insulin secretion.[2] By reducing insulin secretion, these compounds help to prevent hypoglycemia in hyperinsulinemic conditions.

Diazoxide is a well-established K-ATP channel opener used clinically to manage hyperinsulinism.[1] **VU0071063** is a newer, experimental compound that has demonstrated higher potency and selectivity for the specific K-ATP channel subtype found in pancreatic β -cells (Kir6.2/SUR1).[3]





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